molecular formula C15H11Cl2F B161415 (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene CAS No. 133001-05-5

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene

Cat. No.: B161415
CAS No.: 133001-05-5
M. Wt: 281.1 g/mol
InChI Key: JSTUCVNHFRSOGR-UHFFFAOYSA-N
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Description

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-chloropropene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound is also prone to substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may be used as a probe to study the interactions between halogenated aromatic hydrocarbons and biological macromolecules. Its fluorine atom can serve as a marker for tracking the compound’s distribution and metabolism in biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of halogen atoms can enhance the compound’s bioactivity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene: The E-isomer of the compound, differing in the spatial arrangement of the substituents.

    1-Chloro-2-(3-chloro-2-(4-bromophenyl)prop-1-en-1-yl)benzene: A similar compound with a bromine atom instead of fluorine.

    1-Chloro-2-(3-chloro-2-(4-methylphenyl)prop-1-en-1-yl)benzene: A compound with a methyl group replacing the fluorine atom.

Uniqueness

The uniqueness of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene lies in its specific arrangement of halogen atoms and the Z-configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

1-chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTUCVNHFRSOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(CCl)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708074
Record name 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133001-05-5
Record name 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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